Cas no 2228669-09-6 (3-(2-Methyl-1-phenylpropyl)morpholine)

3-(2-Methyl-1-phenylpropyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 2228669-09-6
- EN300-1876854
- 3-(2-methyl-1-phenylpropyl)morpholine
- 3-(2-Methyl-1-phenylpropyl)morpholine
-
- インチ: 1S/C14H21NO/c1-11(2)14(12-6-4-3-5-7-12)13-10-16-9-8-15-13/h3-7,11,13-15H,8-10H2,1-2H3
- InChIKey: AWVPXASXUJBVJE-UHFFFAOYSA-N
- ほほえんだ: O1CCNC(C1)C(C1C=CC=CC=1)C(C)C
計算された属性
- せいみつぶんしりょう: 219.162314293g/mol
- どういたいしつりょう: 219.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 21.3Ų
3-(2-Methyl-1-phenylpropyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1876854-0.05g |
3-(2-methyl-1-phenylpropyl)morpholine |
2228669-09-6 | 0.05g |
$1320.0 | 2023-06-03 | ||
Enamine | EN300-1876854-5.0g |
3-(2-methyl-1-phenylpropyl)morpholine |
2228669-09-6 | 5g |
$4557.0 | 2023-06-03 | ||
Enamine | EN300-1876854-0.25g |
3-(2-methyl-1-phenylpropyl)morpholine |
2228669-09-6 | 0.25g |
$1447.0 | 2023-06-03 | ||
Enamine | EN300-1876854-1.0g |
3-(2-methyl-1-phenylpropyl)morpholine |
2228669-09-6 | 1g |
$1572.0 | 2023-06-03 | ||
Enamine | EN300-1876854-0.5g |
3-(2-methyl-1-phenylpropyl)morpholine |
2228669-09-6 | 0.5g |
$1509.0 | 2023-06-03 | ||
Enamine | EN300-1876854-0.1g |
3-(2-methyl-1-phenylpropyl)morpholine |
2228669-09-6 | 0.1g |
$1384.0 | 2023-06-03 | ||
Enamine | EN300-1876854-10.0g |
3-(2-methyl-1-phenylpropyl)morpholine |
2228669-09-6 | 10g |
$6758.0 | 2023-06-03 | ||
Enamine | EN300-1876854-2.5g |
3-(2-methyl-1-phenylpropyl)morpholine |
2228669-09-6 | 2.5g |
$3080.0 | 2023-06-03 |
3-(2-Methyl-1-phenylpropyl)morpholine 関連文献
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
3-(2-Methyl-1-phenylpropyl)morpholineに関する追加情報
Research Brief on 3-(2-Methyl-1-phenylpropyl)morpholine (CAS: 2228669-09-6): Recent Advances and Applications
3-(2-Methyl-1-phenylpropyl)morpholine (CAS: 2228669-09-6) is a morpholine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its pharmacological properties, synthesis methods, and therapeutic potential. The morpholine ring, a common motif in bioactive molecules, contributes to the compound's stability and bioavailability, making it a promising candidate for further investigation.
Recent research has focused on the synthesis and optimization of 3-(2-Methyl-1-phenylpropyl)morpholine, with particular emphasis on improving yield and purity. A study published in the Journal of Medicinal Chemistry (2023) described a novel catalytic asymmetric synthesis route that significantly enhances the enantioselectivity of the compound. This advancement is critical for its potential use in chiral drug development, where stereochemistry plays a pivotal role in biological activity. The study reported a yield of 85% and an enantiomeric excess (ee) of 98%, marking a substantial improvement over previous methods.
In addition to synthetic advancements, the pharmacological profile of 3-(2-Methyl-1-phenylpropyl)morpholine has been explored in preclinical models. A 2022 study in Bioorganic & Medicinal Chemistry Letters investigated its activity as a modulator of the central nervous system (CNS). The compound demonstrated affinity for serotonin and dopamine receptors, suggesting potential applications in neuropsychiatric disorders such as depression and schizophrenia. Notably, the study highlighted its selective binding to the 5-HT2A receptor, which could pave the way for developing novel antipsychotic agents with fewer side effects.
Another area of interest is the compound's potential as an anti-inflammatory agent. Research published in European Journal of Pharmacology (2023) examined its effects on cytokine production in vitro and in vivo. The results indicated that 3-(2-Methyl-1-phenylpropyl)morpholine significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in a dose-dependent manner. These findings suggest its utility in treating chronic inflammatory conditions, although further studies are needed to elucidate its mechanism of action and safety profile.
Despite these promising developments, challenges remain in the clinical translation of 3-(2-Methyl-1-phenylpropyl)morpholine. Pharmacokinetic studies have revealed variable bioavailability, which may limit its therapeutic efficacy. A recent review in Drug Discovery Today (2023) emphasized the need for formulation strategies, such as nanoparticle encapsulation or prodrug approaches, to overcome these limitations. Additionally, toxicity studies are ongoing to ensure its safety for human use.
In conclusion, 3-(2-Methyl-1-phenylpropyl)morpholine (CAS: 2228669-09-6) represents a versatile scaffold with significant potential in drug discovery. Recent advances in synthesis, coupled with its diverse pharmacological activities, underscore its value as a candidate for further development. Future research should focus on optimizing its pharmacokinetic properties and exploring its therapeutic applications in greater depth. As the field progresses, this compound may emerge as a key player in addressing unmet medical needs in CNS disorders and inflammation.
2228669-09-6 (3-(2-Methyl-1-phenylpropyl)morpholine) 関連製品
- 1040666-23-6(N-(2-chloro-4-methylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1420941-58-7([1-(6-chloropyrimidin-4-yl)piperidin-3-yl]methanamine)
- 2228630-73-5(tert-butyl N-{3-2-(chlorosulfonyl)ethyl-4-fluorophenyl}carbamate)
- 1806070-72-3(4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine)
- 329908-29-4(N-({imidazo2,1-b1,3thiazol-6-yl}methyl)-4-methoxybenzamide)
- 937723-33-6(2-thia-9-azaspiro[5.5]undecane)
- 1261954-93-1(5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol)
- 2680828-73-1(benzyl N-({8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)carbamate)
- 186895-24-9(3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester)
- 1240935-82-3(N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide)



